molecular formula C13H15NO B14380613 N-[2-(cyclohexen-1-yl)phenyl]formamide CAS No. 89937-00-8

N-[2-(cyclohexen-1-yl)phenyl]formamide

Cat. No.: B14380613
CAS No.: 89937-00-8
M. Wt: 201.26 g/mol
InChI Key: JFZUGVGHQDICTH-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)phenyl]formamide is an organic compound that features a cyclohexene ring attached to a phenyl group, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)phenyl]formamide typically involves the reaction of 2-(cyclohexen-1-yl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)phenyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)phenyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl and cyclohexene rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-cyclohexene: Similar structure but lacks the formamide group.

    2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenone group instead of a formamide group.

    Cyclohexenone: A simpler structure with a single cyclohexene ring and a ketone group.

Uniqueness

N-[2-(cyclohexen-1-yl)phenyl]formamide is unique due to the presence of both a cyclohexene ring and a formamide group, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89937-00-8

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)phenyl]formamide

InChI

InChI=1S/C13H15NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2,(H,14,15)

InChI Key

JFZUGVGHQDICTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2NC=O

Origin of Product

United States

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